molecular formula C13H19NO B14234231 N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine CAS No. 412945-67-6

N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine

Cat. No.: B14234231
CAS No.: 412945-67-6
M. Wt: 205.30 g/mol
InChI Key: XSLSCQLWGJXEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C11H17NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4,6-triethylphenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine typically involves the reaction of 2,4,6-triethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,4,6-triethylbenzaldehyde+hydroxylamine hydrochlorideThis compound+HCl\text{2,4,6-triethylbenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2,4,6-triethylbenzaldehyde+hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine
  • N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine

Uniqueness

N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine is unique due to the presence of ethyl groups at the 2, 4, and 6 positions of the phenyl ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. Compared to its trimethyl-substituted counterparts, the triethyl derivative may exhibit different solubility, stability, and biological activity profiles.

Properties

CAS No.

412945-67-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H19NO/c1-4-10-7-11(5-2)13(9-14-15)12(6-3)8-10/h7-9,15H,4-6H2,1-3H3

InChI Key

XSLSCQLWGJXEKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)C=NO)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.